

What is Fmoc-Thr(Trt)-OH and its role in peptide synthesis?

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Compound of Interest

Compound Name: *Fmoc-Thr(Trt)-OH*

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Fmoc-Thr(Trt)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N- α -Fmoc-O-trityl-L-threonine (**Fmoc-Thr(Trt)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, its strategic role in synthesizing complex and modified peptides, and provides standardized experimental protocols for its application.

Core Concepts: Understanding Fmoc-Thr(Trt)-OH

Fmoc-Thr(Trt)-OH is a derivative of the amino acid L-threonine, which has been strategically modified for use in Fmoc-based solid-phase peptide synthesis. The molecule incorporates two key protecting groups:

- N- α -Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group safeguards the alpha-amino group of threonine during the peptide coupling reaction. Its removal is typically achieved using a solution of piperidine in a suitable solvent, a fundamental step in the iterative process of peptide chain elongation.^{[1][2]}

- O-Trt (trityl) group: This acid-labile protecting group shields the hydroxyl group on the side chain of threonine. The trityl group is notably more sensitive to acid than the more common tert-butyl (tBu) group.[\[3\]](#)[\[4\]](#) This feature is pivotal for advanced peptide synthesis strategies.

The strategic use of these two protecting groups with different lability profiles allows for orthogonal protection, a cornerstone of modern peptide chemistry that enables the selective deprotection of specific functional groups without affecting others.[\[5\]](#)[\[6\]](#)

Physicochemical and Technical Data

A summary of the key quantitative data for **Fmoc-Thr(Trt)-OH** is presented below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C ₃₈ H ₃₃ NO ₅	[7] [8]
Molecular Weight	583.67 g/mol	[6] [7] [9]
CAS Number	133180-01-5	[7] [9] [8]
Appearance	White to off-white powder	[7] [10]
Melting Point	70-85 °C	[7]
Purity (HPLC)	≥98.0%	[3] [7]
Storage Temperature	-20°C to 15-25°C	[7] [8]

The Role of Fmoc-Thr(Trt)-OH in Peptide Synthesis

The primary role of **Fmoc-Thr(Trt)-OH** is to serve as a protected building block for the incorporation of threonine residues into a growing peptide chain during SPPS. The choice of the trityl group for side-chain protection offers several distinct advantages:

- Enhanced Purity of Final Peptide: The trityl protecting group is more readily cleaved and scavenged during the final trifluoroacetic acid (TFA) cleavage from the resin compared to the t-butyl group.[\[3\]](#)[\[4\]](#) This minimizes the formation of t-butylated side products, leading to a higher quality and purer cleaved peptide.[\[3\]](#)

- **Selective Side-Chain Deprotection:** The high acid lability of the trityl group allows for its selective removal while the peptide is still attached to the solid support and other acid-labile protecting groups (like Boc on other amino acids) remain intact. This is typically achieved using a dilute solution of TFA (e.g., 1% in dichloromethane).^[7] This selective deprotection is particularly valuable for the synthesis of peptides with post-translational modifications.
- **Synthesis of Phosphopeptides:** The ability to selectively deprotect the threonine side chain on the resin makes **Fmoc-Thr(Trt)-OH** an excellent derivative for the synthesis of phosphothreonine-containing peptides.^{[7][11]} After selective removal of the trityl group, the exposed hydroxyl group can be phosphorylated on the solid phase.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving **Fmoc-Thr(Trt)-OH** in Fmoc-based solid-phase peptide synthesis.

Standard Coupling Protocol

This protocol outlines the steps for coupling **Fmoc-Thr(Trt)-OH** to a resin-bound peptide with a free N-terminal amine.

Reagents and Solvents:

- **Fmoc-Thr(Trt)-OH**
- Peptide-resin with a free amine
- Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvent (e.g., N,N-Dimethylformamide - DMF)

Methodology:

- **Resin Swelling:** Swell the peptide-resin in DMF for at least 30 minutes.

- **Amino Acid Activation:** In a separate vessel, dissolve **Fmoc-Thr(Trt)-OH** (3-5 equivalents relative to the resin substitution) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow this activation mixture to pre-activate for 5-10 minutes.
- **Coupling Reaction:** Add the pre-activated amino acid solution to the swollen peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
- **Washing:** After the coupling reaction is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Fmoc Deprotection Protocol

This protocol describes the removal of the N- α -Fmoc group to expose the amine for the next coupling cycle.

Reagents and Solvents:

- 20% Piperidine in DMF (v/v)
- DMF

Methodology:

- **Initial Deprotection:** Add the 20% piperidine in DMF solution to the resin-bound peptide. Agitate for 5 minutes.
- **Final Deprotection:** Filter the resin and add a fresh solution of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.
- **Washing:** Filter the resin and wash it extensively with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved fluorenyl moiety.

Selective Side-Chain Deprotection of the Trityl Group

This protocol details the selective removal of the O-trityl group from the threonine side chain while the peptide remains attached to the resin.

Reagents and Solvents:

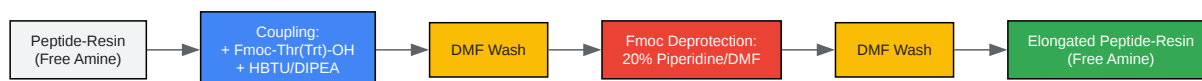
- 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
- 5% Triisopropylsilane (TIS) in DCM (v/v) (as a scavenger)
- DCM

Methodology:

- Resin Preparation: Wash the peptide-resin with DCM to replace the DMF.
- Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM containing 5% TIS.
- Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. Monitor the reaction progress (typically 1-2 hours).
- Washing: Filter the resin and wash it thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove the cleaved trityl groups and residual acid.

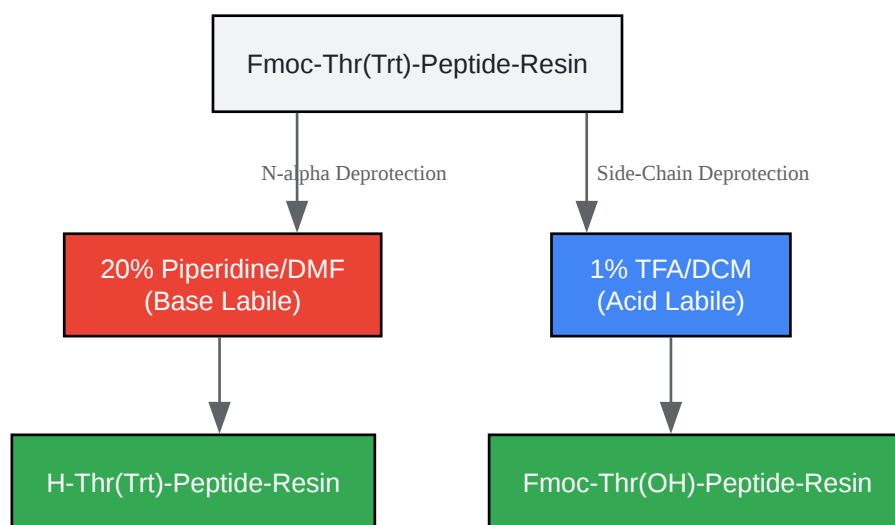
Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in which **Fmoc-Thr(Trt)-OH** is involved.



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Caption: The iterative cycle of solid-phase peptide synthesis using **Fmoc-Thr(Trt)-OH**.



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Caption: Orthogonal deprotection strategy for **Fmoc-Thr(Trt)-OH** on a solid support.

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References

- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Thr(Trt)-OH [cem.com]
- 4. Fmoc-Thr(Trt)-OH [cem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc-D-Thr(Trt)-OH Novabiochem 682800-84-6 [sigmaaldrich.com]
- 7. Fmoc-Thr(Trt)-OH Novabiochem 133180-01-5 [sigmaaldrich.com]
- 8. Fmoc-Thr(Trt)-OH | 133180-01-5 | BroadPharm [broadpharm.com]
- 9. peptide.com [peptide.com]
- 10. Page loading... [guidechem.com]

- 11. peptide.com [peptide.com]
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